Methylbenactyzium bromide is a chemical compound with the IUPAC name diethyl({2-[(2-hydroxy-2,2-diphenylacetyl)oxy]ethyl})methylazanium bromide. It is primarily recognized for its role as a muscarinic acetylcholine receptor inhibitor, which makes it significant in pharmacological research and applications. The compound is classified under quaternary ammonium compounds and has specific uses in various scientific fields.
Methylbenactyzium bromide is synthesized from specific precursors that involve complex organic reactions. Its classification as a quaternary ammonium compound positions it among other similar agents that exhibit diverse biological activities. The compound's unique structure contributes to its functionality as a receptor antagonist.
The synthesis of Methylbenactyzium bromide typically involves several steps, including the formation of the core structure through alkylation reactions. A common method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular formula of Methylbenactyzium bromide is C21H28BrNO3, with a molecular weight of approximately 422.363 g/mol. Its structural representation can be described by the following characteristics:
The compound features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
Methylbenactyzium bromide can participate in various chemical reactions, particularly those involving nucleophilic substitutions due to its quaternary ammonium nature. Key reactions include:
These reactions are essential for modifying the compound for specific applications or studying its degradation pathways.
The mechanism of action of Methylbenactyzium bromide primarily involves antagonism at muscarinic acetylcholine receptors. This interaction prevents acetylcholine from binding to these receptors, leading to various physiological effects such as muscle relaxation and inhibition of secretory glands.
The effectiveness of Methylbenactyzium bromide as an inhibitor can be quantified through binding affinity studies, often utilizing techniques such as radiolabeled ligand binding assays.
Methylbenactyzium bromide exhibits several notable physical and chemical properties:
These properties are critical for understanding how Methylbenactyzium bromide behaves in biological systems and its potential therapeutic implications.
Methylbenactyzium bromide finds applications in various scientific fields:
Methylbenactyzium bromide (CAS 3166-62-9) is synthesized via a two-step quaternization process. First, benzilic acid undergoes esterification with 2-diethylaminoethanol in methanol under reflux, catalyzed by concentrated sulfuric acid, yielding the tertiary amine ester intermediate. In the second step, this intermediate reacts with methyl bromide in anhydrous acetone at 40–50°C for 12–24 hours, forming the quaternary ammonium salt. The reaction’s selectivity hinges on stoichiometric control (1:1.2 molar ratio of amine to methyl bromide) to minimize di-quaternized impurities [5] [6]. Key challenges include the exothermic nature of quaternization, necessitating precise temperature control for consistent bromide counterion incorporation [6].
Solvent choice critically impacts yield and purity. Methanol is preferred for esterification due to its polarity and ability to solubilize benzilic acid, achieving >85% conversion. For quaternization, ethanol-acetone mixtures (3:1 v/v) reduce byproducts like O-alkylated derivatives by enhancing methyl bromide solubility while suppressing hydrolysis. Ethanol’s moderate polarity also facilitates crystallization of the final product. Studies show that solvent water content below 0.5% is essential to prevent ester hydrolysis during synthesis, which can reduce yields by 15–20% [5].
Table 1: Solvent Optimization in Methylbenactyzium Bromide Synthesis
Reaction Step | Optimal Solvent | Temperature | Yield Impact | Key Impurities |
---|---|---|---|---|
Esterification | Methanol | 65–70°C | 85–90% | Diethylaminoethyl ether |
Quaternization | Ethanol-acetone (3:1) | 40–50°C | 75–80% | O-Methylated byproduct |
Recrystallization | Ethanol-diethyl ether | 0–5°C | Purity >99.5% | Unreacted amine |
Industrial-scale production favors recrystallization from ethanol-diethyl ether (9:1) due to cost efficiency, yielding high-purity (>99.5%) white crystals with melting points of 169–170°C [5]. Chromatography (e.g., silica gel with chloroform-methanol-ammonia, 75:25:1) is reserved for research-scale purification of analogs, removing trace polar impurities but increasing processing time by 70%. Recrystallization efficiency depends on cooling rate optimization: slow crystallization (0.5°C/min) yields larger, purer crystals than rapid quenching [5].
Table 2: Purification Methods for Methylbenactyzium Bromide
Method | Conditions | Purity | Yield | Scalability | Cost |
---|---|---|---|---|---|
Recrystallization | Ethanol-diethyl ether, 0–5°C | >99.5% | 90–95% | Industrial | Low |
Column Chromatography | Silica gel, CHCl₃:MeOH:NH₃ | >99.9% | 65–75% | Research-only | High |
The diethylaminoethyl ester group is critical for muscarinic acetylcholine receptor (mAChR) antagonism. Structural analyses reveal that the ethyl linker between the ester oxygen and quaternary nitrogen maintains an optimal 4.5–5.0 Å distance between the cationic head and carbonyl group, facilitating dual-point binding to mAChR’s aspartate (Asp103) and tyrosine (Tyr381) residues. Analog studies show that chain shortening (e.g., dimethylaminoethyl) reduces binding affinity by 40% due to steric mismatch, while branching (e.g., isopropyl substitution) abolishes spasmolytic activity. The diethyl groups enhance lipid membrane permeability, compensating for the quaternary ammonium’s hydrophilicity [7].
The bromide anion (Br⁻) significantly enhances aqueous solubility (236.76 mM in water) compared to chloride analogs (solubility <50 mM). This arises from bromide’s lower hydration energy (−315 kJ/mol vs. −340 kJ/mol for Cl⁻), facilitating ion-pair dissociation. Stability studies show bromide salts resist Hofmann elimination up to 120°C, whereas iodide variants degrade above 80°C. In solid-state formulations, bromide minimizes hygroscopicity (water uptake: <0.1% at 60% RH), ensuring shelf-life stability. Patent data highlight that sulfate or mesylate salts exhibit 30% lower bioavailability due to poor intestinal solubility [4] [7].
Table 3: Impact of Structural Modifications on Methylbenactyzium Analogs
Modification Site | Analog Structure | mAChR IC₅₀ | Water Solubility | Key Bioactivity Change |
---|---|---|---|---|
Diethylaminoethyl moiety | Dimethylaminoethyl | 420 nM | 198 mM | 40% reduced binding affinity |
Chain length | Propyl linker (3-carbons) | >1 µM | 162 mM | Loss of spasmolytic effect |
Counterion | Chloride | 110 nM | 48 mM | Similar affinity, lower solubility |
Counterion | Iodide | 105 nM | 305 mM | Thermal instability >80°C |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7